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Compound of Interest

Compound Name: Antibiotic tan-592B

Cat. No.: B1667552 Get Quote

Disclaimer: Information regarding the chemical structure elucidation of a compound designated

"TAN-592B" is not publicly available. This document serves as a comprehensive template,

illustrating the required data presentation, experimental protocols, and visualizations for such a

task. The well-characterized anticancer agent, Paclitaxel (Taxol), is used as a model compound

for this purpose.

This guide is intended for researchers, scientists, and drug development professionals,

providing a detailed overview of the methodologies and data interpretation involved in

determining the chemical structure of a complex natural product.

Introduction to Structure Elucidation
The determination of the precise three-dimensional arrangement of atoms in a molecule is a

critical step in drug discovery and development. This process, known as structure elucidation,

relies on a combination of sophisticated analytical techniques to piece together the molecular

puzzle. The primary methods employed are Nuclear Magnetic Resonance (NMR)

spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography.

This document outlines the systematic approach to elucidating the structure of a complex

diterpenoid, using Paclitaxel as a case study.
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Quantitative data from spectroscopic and spectrometric analyses are summarized below for

clear comparison and interpretation.

NMR Spectroscopic Data for Paclitaxel
The following tables present the ¹H and ¹³C NMR chemical shift assignments for Paclitaxel,

recorded in deuterated chloroform (CDCl₃) at 500 MHz.[1][2][3]

Table 1: ¹H NMR Data for Paclitaxel (500 MHz, CDCl₃)
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Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

2 5.68 d 7.1

3 3.81 d 7.1

4 4.98 dd 9.5, 2.2

5 6.28 t 8.9

6α 1.89 ddd 14.3, 9.5, 2.2

6β 2.55 ddd 14.3, 9.5, 6.7

7 4.41 m

10 6.22 s

13 4.95 t 8.3

14α 2.24 m

14β 2.39 m

16 1.14 s

17 1.24 s

18 1.93 s

19 1.68 s

2' 4.79 d 2.5

3' 5.79 dd 9.0, 2.5

4-OAc 2.24 s

10-OAc 2.14 s

2-OBz (ortho) 8.12 d 7.3

2-OBz (meta) 7.51 t 7.3

2-OBz (para) 7.62 t 7.3

3'-Ph (ortho) 7.49 d 7.3
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3'-Ph (meta) 7.39 t 7.3

3'-Ph (para) 7.34 t 7.3

3'-NHBz (ortho) 7.76 d 7.3

3'-NHBz (meta) 7.43 t 7.3

3'-NHBz (para) 7.52 t 7.3

Table 2: ¹³C NMR Data for Paclitaxel (125 MHz, CDCl₃)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667552?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Position Chemical Shift (δ, ppm)

1 79.1

2 75.1

3 45.7

4 81.1

5 84.4

6 35.6

7 72.1

8 58.6

9 203.8

10 75.6

11 133.7

12 142.1

13 72.5

14 35.7

15 43.2

16 21.9

17 26.8

18 14.8

19 9.6

20 76.5

2' 73.2

3' 55.1

4-OAc (CH₃) 20.9
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4-OAc (C=O) 170.4

10-OAc (CH₃) 21.2

10-OAc (C=O) 169.9

2-OBz (C=O) 167.0

2-OBz (C1) 129.2

2-OBz (C2,6) 130.2

2-OBz (C3,5) 128.7

2-OBz (C4) 133.6

3'-Ph (C1) 138.1

3'-Ph (C2,6) 126.5

3'-Ph (C3,5) 128.8

3'-Ph (C4) 128.5

3'-NHBz (C=O) 167.0

3'-NHBz (C1) 133.8

3'-NHBz (C2,6) 127.1

3'-NHBz (C3,5) 128.7

3'-NHBz (C4) 131.8

Mass Spectrometry Data for Paclitaxel
High-resolution mass spectrometry (HRMS) established the molecular formula of Paclitaxel as

C₄₇H₅₁NO₁₄.[4] Tandem mass spectrometry (MS/MS) experiments provided key structural

fragments.

Table 3: Key Mass Spectrometry Fragments for Paclitaxel
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m/z Ion Proposed Fragment

854.3 [M+H]⁺ Protonated molecule

876.3 [M+Na]⁺ Sodiated molecule

569.2 [M+H - C₁₆H₁₅NO₃]⁺ Loss of the C13 side chain

551.2 [M+H - C₁₆H₁₅NO₃ - H₂O]⁺ Loss of side chain and water

509.2
[M+H - C₁₆H₁₅NO₃ -

CH₃COOH]⁺

Loss of side chain and acetic

acid

286.1 [C₁₆H₁₆NO₃]⁺ C13 side chain fragment

105.0 [C₇H₅O]⁺ Benzoyl cation

Experimental Protocols
Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: 5-10 mg of purified Paclitaxel was dissolved in approximately 0.6 mL of

deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% (v/v) tetramethylsilane (TMS) as

an internal standard. The solution was transferred to a 5 mm NMR tube.

Instrumentation: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra were

acquired on a 500 MHz spectrometer.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence.

Spectral Width: 16 ppm.

Acquisition Time: 2.0 s.

Relaxation Delay: 2.0 s.

Number of Scans: 16.
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Temperature: 298 K.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse sequence.

Spectral Width: 240 ppm.

Acquisition Time: 1.0 s.

Relaxation Delay: 2.0 s.

Number of Scans: 1024.

Data Processing: Free Induction Decays (FIDs) were processed with an exponential line

broadening factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra. Phase and baseline

corrections were applied manually. Chemical shifts are reported in ppm relative to TMS (δ =

0.00 ppm).

High-Resolution Mass Spectrometry (HRMS)
Sample Preparation: A 1 mg/mL stock solution of Paclitaxel was prepared in methanol. This

was further diluted to 10 µg/mL with a 50:50 acetonitrile:water solution containing 0.1%

formic acid for positive ion mode analysis.

Instrumentation: Analysis was performed on a quadrupole time-of-flight (Q-TOF) mass

spectrometer equipped with an electrospray ionization (ESI) source.

Full Scan MS Acquisition (Positive Ion Mode):

Mass Range: m/z 100-1000.

Capillary Voltage: 3.5 kV.

Sampling Cone Voltage: 30 V.

Source Temperature: 120 °C.

Desolvation Temperature: 350 °C.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667552?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Desolvation Gas Flow: 600 L/hr.

Tandem MS (MS/MS) Acquisition:

The [M+H]⁺ ion (m/z 854.3) was selected as the precursor ion.

Collision-induced dissociation (CID) was performed using argon as the collision gas.

Collision energy was ramped from 15 to 40 eV to generate a rich fragmentation spectrum.

Visualizations
Diagrams illustrating workflows and logical relationships are provided below using the Graphviz

DOT language.

Structure Elucidation Workflow
The following diagram outlines the systematic process followed for the structure elucidation of

Paclitaxel.
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Figure 1: Overall workflow for the structure elucidation of Paclitaxel.

Mass Spectrometry Fragmentation Pathway
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This diagram illustrates the primary fragmentation pathway of the protonated Paclitaxel

molecule in MS/MS analysis.
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Figure 2: Proposed MS/MS fragmentation pathway of Paclitaxel.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Elucidation of Bioactive Molecules]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1667552#chemical-structure-elucidation-of-tan-592b]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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